6-Methyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-Methyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound that features a piperidine ring and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions
Preparation of Piperidine Derivative: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate starting materials such as 2-methylpropylamine and other reagents.
Formation of Pyridazinone Ring: The pyridazinone moiety can be introduced through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Methyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 6-Methyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine rings, such as piperidine itself or substituted piperidines.
Pyridazinone Derivatives: Compounds with similar pyridazinone moieties, such as 3-methyl-2,3-dihydropyridazin-3-one.
Uniqueness
6-Methyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is unique due to its specific combination of piperidine and pyridazinone rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
6-Methyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound notable for its unique structural features, including a piperidine ring and a pyridazinone moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C15H25N3O |
CAS Number | 2097890-91-8 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological responses. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways.
Antiviral Activity
Recent research has indicated that derivatives of piperidine, similar to the structure of this compound, exhibit antiviral properties. For instance, compounds designed with piperidine moieties have shown efficacy against the Ebola virus by inhibiting viral entry at the level of Niemann-Pick C1 (NPC1) protein . This suggests that this compound might possess similar antiviral properties.
Enzyme Inhibition
Studies have demonstrated that compounds containing piperidine rings can act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and urease. These enzymes are crucial in several biological processes, and their inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease and urinary tract infections . The specific inhibitory activity of this compound on these enzymes remains to be thoroughly investigated.
Case Studies
Several studies have evaluated the biological activities of piperidine derivatives:
-
Antiviral Evaluation : A study focused on piperidine derivatives reported compounds with submicromolar activity against Ebola virus, indicating potential for further exploration in antiviral therapies .
Compound EC50 (µM) Selectivity Index (SI) Compound 25a 0.64 20 Compound 26a 0.93 10 - Enzyme Inhibition : Research into piperidine-containing compounds has shown their effectiveness in inhibiting AChE and urease. For example, a series of synthesized compounds exhibited varying degrees of inhibition against these enzymes, highlighting their potential as therapeutic agents .
Properties
IUPAC Name |
6-methyl-2-[[1-(2-methylpropyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-12(2)10-17-8-6-14(7-9-17)11-18-15(19)5-4-13(3)16-18/h4-5,12,14H,6-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGNSMWOPKWIIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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